molecular formula C13H29IN2S B13732121 S-Dodecylisothiourea iodide CAS No. 16914-91-3

S-Dodecylisothiourea iodide

Cat. No.: B13732121
CAS No.: 16914-91-3
M. Wt: 372.35 g/mol
InChI Key: CLYDWXJZMRGGIY-UHFFFAOYSA-N
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Description

S-Dodecylisothiourea iodide is an organoiodine compound characterized by a dodecyl (C12) alkyl chain attached to an isothiourea moiety, with iodide as the counterion. Its structure (C12H25-S-C(NH2)2⁺ I⁻) confers amphiphilic properties, enabling applications as a surfactant or antimicrobial agent. The long alkyl chain enhances lipid solubility, facilitating membrane interactions, while the isothiourea group may contribute to hydrogen bonding and reactivity.

Properties

CAS No.

16914-91-3

Molecular Formula

C13H29IN2S

Molecular Weight

372.35 g/mol

IUPAC Name

dodecyl carbamimidothioate;hydroiodide

InChI

InChI=1S/C13H28N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H

InChI Key

CLYDWXJZMRGGIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=N)N.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate hydroiodide typically involves the reaction of dodecylamine with carbon disulfide to form dodecyl isothiocyanate. This intermediate is then reacted with hydroiodic acid to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Dimethylformamide (DMF)

    Catalyst: Triethylamine (Et_3N)

Industrial Production Methods: In an industrial setting, the production of dodecyl carbamimidothioate hydroiodide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: Dodecyl carbamimidothioate hydroiodide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H_2O_2) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Various nucleophiles such as thiols, amines, or alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dodecylamine.

    Substitution: Corresponding substituted carbamimidothioates.

Scientific Research Applications

Dodecyl carbamimidothioate hydroiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of dodecyl carbamimidothioate hydroiodide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Dimethylsulphonium Iodide

  • Structure : (CH3)2S⁺ I⁻.
  • Physical Properties : Melting point = 165°C; water-soluble due to smaller alkyl groups.
  • Applications : Antimicrobial agent with high efficacy against Staphylococcus aureus .
  • Comparison :
    • Activity : Both exhibit antimicrobial properties, but S-Dodecylisothiourea iodide’s longer alkyl chain may enhance lipid membrane disruption.
    • Solubility : Dimethylsulphonium iodide’s shorter chain increases water solubility, whereas this compound’s hydrophobicity favors organic solvents.

Potassium Iodide (KI)

  • Structure : K⁺ I⁻.
  • Physical Properties : Melting point = 681°C; highly water-soluble.
  • Applications : Thyroid protection, expectorant.
  • Toxicity : Prolonged use causes iodism (e.g., acne, mucosal irritation) .
  • Comparison :
    • Function : KI serves medical roles, while this compound’s organic structure suits surfactant/antimicrobial uses.
    • Bioavailability : KI’s ionic form ensures rapid absorption, unlike the slower dissolution of this compound.

Methyl Iodide (CH3I)

  • Structure : CH3I.
  • Physical Properties : Boiling point = 42.5°C; volatile liquid.
  • Applications : Methylating agent in organic synthesis.
  • Toxicity: Carcinogenic and neurotoxic .
  • Comparison :
    • Reactivity : Methyl iodide’s volatility and small size enable nucleophilic substitution, whereas this compound’s bulkiness limits such reactions.
    • Applications : Divergent uses (synthesis vs. antimicrobial).

S-Dodecyl Thiouronium Derivatives

  • Structure : C12H25-S-C(NH2)2⁺ (counterion varies).
  • Applications : Intermediates in chemical synthesis.
  • Comparison :
    • Similarities : Both contain a dodecyl-thiourea backbone.
    • Differences : Counterion (iodide vs. others) affects solubility and reactivity. This compound’s iodide may enhance stability in polar solvents.

Detailed Comparison Table

Compound Structure Melting Point Solubility Key Applications Biological Activity/Toxicity
This compound C12H25-S-C(NH2)2⁺ I⁻ Not reported Moderate in organics Antimicrobial, surfactant Likely membrane disruption
Dimethylsulphonium iodide (CH3)2S⁺ I⁻ 165°C Water-soluble Antimicrobial High S. aureus inhibition
Potassium iodide K⁺ I⁻ 681°C Water-soluble Thyroid therapy Iodism risk
Methyl iodide CH3I -66.5°C Organic solvents Organic synthesis Carcinogenic
S-Dodecyl thiouronium C12H25-S-C(NH2)2⁺ (variable) Not reported Variable Chemical synthesis Depends on counterion

Research Findings and Key Differences

  • Antimicrobial Efficacy : Dimethylsulphonium iodide’s activity against S. aureus is well-documented , but this compound’s longer chain may improve lipid bilayer penetration.
  • Functional Roles : this compound’s amphiphilicity supports dual surfactant-antimicrobial applications, unlike simpler iodides (KI, CH3I) with specialized uses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide ion in S-Dodecylisothiourea iodide can participate in nucleophilic substitution reactions, particularly SN1 mechanisms , where it acts as a nucleophile attacking a carbocation intermediate. This is consistent with general iodide reactivity in such reactions .

  • Mechanism :

    • The reaction proceeds via a two-step dissociative pathway: the leaving group (e.g., bromide) departs first, forming a carbocation intermediate.

    • The iodide ion then attacks the electron-deficient carbocation, forming a new C–I bond.

  • Key Features :

    • Rate-determining step involves carbocation formation, influenced by solvent polarity and substrate stability.

    • Typically requires polar protic solvents to stabilize ion pairs.

Reaction Example :
Carbocation+IC–I bond\text{Carbocation} + \text{I}^- \rightarrow \text{C–I bond}

Redox Reactions

The iodide ion in this compound can act as a reducing agent, undergoing oxidation to molecular iodine (I2\text{I}_2) in the presence of oxidizing agents. This behavior is observed in systems where iodide participates in redox couples, such as in clock reactions .

  • Mechanism :

    • Iodide donates electrons to oxidizing agents (e.g., peroxodisulfate (S2O82\text{S}_2\text{O}_8^{2-})), reducing them to sulfate ions while being oxidized to iodine.

    • Example reaction:
      S2O82+2I2SO42+I2\text{S}_2\text{O}_8^{2-} + 2\text{I}^- \rightarrow 2\text{SO}_4^{2-} + \text{I}_2

Key Features :

  • Highly dependent on oxidizing agent concentration and reaction conditions.

  • Often used in timed reactions to control product formation kinetics.

Potential Isothiourea Moiety Interactions

  • Cyclization Reactions : Forming heterocycles under acidic or basic conditions.

  • Electrophilic Substitution : Reactivity of the thiourea nitrogen with electrophiles.

No direct experimental data for this compound’s isothiourea moiety is available in the cited sources. Further research is needed to characterize these pathways.

Reaction Comparison Table

Reaction TypeMechanismKey ProductsConditions
SN1 Substitution Nucleophilic attack on carbocationC–I bond formationPolar protic solvents, carbocation substrates
Redox (Oxidation) Electron donation to oxidizing agentsI2\text{I}_2 formationPeroxodisulfate, acidic conditions

Research Gaps

The provided sources lack detailed studies on:

  • Isothiourea-Specific Reactivity : No data on the compound’s isothiourea group participating in reactions like cyclization or electrophilic substitution.

  • Kinetic Studies : Rate constants or activation energy data for substitution/redox reactions involving this compound are absent.

  • Structural Influence : How the dodecyl chain affects reaction rates or selectivity (e.g., steric effects) remains unexplored.

Future studies should focus on isolating the isothiourea moiety’s reactivity and quantifying reaction kinetics under controlled conditions.

Q & A

Q. What computational approaches predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation and ecotoxicity. Molecular dynamics simulations (GROMACS) model interactions with soil organic matter. Validate predictions with experimental LC50_{50} data from Daphnia magna assays .

Data Management and Citation

  • Data Sharing : Deposit datasets in repositories like Dryad or Figshare, assigning DOIs via OSTI for long-term accessibility .
  • Literature Review : Use SciFinder with filters for publication year (2015–2025), document type (articles, patents), and indexed phrases (e.g., "thiourea derivatives") to identify authoritative sources .

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